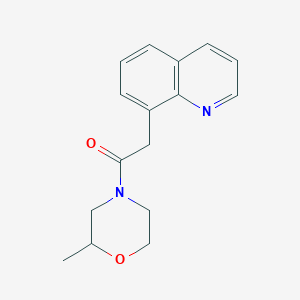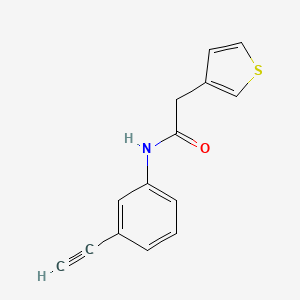
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone, also known as EPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPI is a unique compound that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been shown to enhance the activity of GABA receptors and inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and analgesic effects, as well as neuroprotective effects against ischemic injury. 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has some limitations, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone, including the development of novel 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone derivatives with improved pharmacological properties, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the exploration of its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone have been discussed in this paper. Further research on 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone is warranted to fully understand its potential as a therapeutic agent.
合成法
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone can be synthesized using different methods, including the condensation of 2-ethylpiperidine with imidazole-1-carboxaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethylpiperidine with 2-bromo-1-(imidazol-1-yl)ethanone in the presence of potassium carbonate. These methods have been optimized to produce high yields of 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone with excellent purity.
科学的研究の応用
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects. In neuroscience, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been investigated for its neuroprotective effects against ischemic injury and its potential as a treatment for Alzheimer's disease. In material science, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been used as a building block for the synthesis of novel polymers with unique properties.
特性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-imidazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-11-5-3-4-7-15(11)12(16)9-14-8-6-13-10-14/h6,8,10-11H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWJGUSGSCJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)


